molecular formula C11H14BrNO2 B12988752 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine

2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine

Cat. No.: B12988752
M. Wt: 272.14 g/mol
InChI Key: MCQBDLGCOWHXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine is an organic compound with the molecular formula C10H12BrNO2. This compound is characterized by the presence of a bromine atom at the second position, a methoxytetrahydrofuran group at the sixth position, and a methyl group at the fourth position of the pyridine ring. It is a white to yellow solid and is used in various chemical synthesis applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine typically involves a series of organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and receptor binding assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine involves its interaction with specific molecular targets. The bromine atom and the methoxytetrahydrofuran group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-pyridine
  • 2-Bromo-4-methyl-pyridine
  • 6-(3-Methoxytetrahydrofuran-3-yl)-4-methyl-pyridine

Uniqueness

2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the methoxytetrahydrofuran group enhances its solubility and interaction with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-bromo-6-(3-methoxyoxolan-3-yl)-4-methylpyridine

InChI

InChI=1S/C11H14BrNO2/c1-8-5-9(13-10(12)6-8)11(14-2)3-4-15-7-11/h5-6H,3-4,7H2,1-2H3

InChI Key

MCQBDLGCOWHXEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Br)C2(CCOC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.